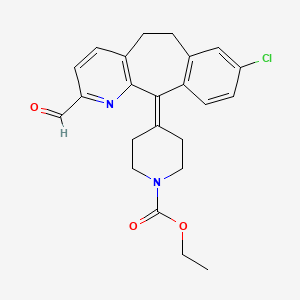

2-Formyl Loratadine

Description

BenchChem offers high-quality 2-Formyl Loratadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl Loratadine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKHKNGVLJMSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652595 | |

| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-15-6 | |

| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Formyl Loratadine

Executive Summary

Loratadine, a potent second-generation H1 antihistamine, serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.[1][2] Functionalization of its tricyclic core allows for the modulation of its pharmacological profile. This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of 2-Formyl Loratadine, a key intermediate for derivatization. We focus on the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich heteroaromatic systems.[1][3][4] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization, and discusses critical safety considerations. The guide is intended for researchers, chemists, and professionals in drug development seeking to expand the chemical space around the loratadine core structure.

Introduction: The Rationale for Loratadine Functionalization

Loratadine: A Privileged Scaffold

Loratadine is a tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors.[1][2] Its molecular architecture, featuring a benzo[5][6]cyclohepta[1,2-b]pyridine core, provides a semi-rigid conformation that is crucial for its high-affinity binding.[7] Unlike first-generation antihistamines, its low lipid solubility prevents it from readily crossing the blood-brain barrier, thereby minimizing sedative side effects.[1] These properties make loratadine not only a successful therapeutic agent but also an attractive starting point for the design of new molecules with potentially novel biological activities.[7][8]

The Strategic Importance of 2-Formyl Loratadine

The introduction of a formyl (-CHO) group onto the pyridine ring of loratadine at the 2-position creates a versatile chemical handle. This aldehyde functionality opens a gateway to a vast array of subsequent chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains.

-

Wittig Reactions: For carbon-carbon bond formation and the introduction of alkenyl groups.

-

Oxidation: To generate the corresponding 2-carboxy-loratadine derivative.

-

Condensation Reactions: To build novel heterocyclic rings fused to the pyridine moiety.

Therefore, 2-Formyl Loratadine is not an end in itself but a critical intermediate for generating a library of novel loratadine analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy: The Vilsmeier-Haack Reaction

Mechanism and Rationale for Selection

The Vilsmeier-Haack reaction is the premier choice for the formylation of loratadine due to the electron-rich nature of its fused pyridine ring system. The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][3][4]

The key steps are:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9]

-

Electrophilic Attack: The electron-rich pyridine ring of loratadine attacks the electrophilic carbon of the Vilsmeier reagent. The substitution is expected to occur regioselectively at the C2 position, which is ortho to the pyridine nitrogen and activated by the fused aromatic system.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product, 2-Formyl Loratadine.[1][4]

This method is highly effective for heterocyclic systems and is known for its relatively mild conditions compared to other formylation techniques.[3][5]

Vilsmeier-Haack Reaction Mechanism

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Preparation of Loratadine Impurities for Research: A Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of the core strategies for the preparation, isolation, and characterization of loratadine impurities. Intended for researchers, analytical scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the fundamental rationale behind methodological choices. It covers the generation of impurities through forced degradation, their isolation from bulk drug substances, and targeted organic synthesis. Detailed protocols, data interpretation, and visual workflows are presented to equip the reader with the practical and theoretical knowledge required to produce and manage impurity reference standards, a critical component for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Integrity

Loratadine, a potent second-generation H1 histamine antagonist, is a widely used medication for the treatment of allergies.[1] In the landscape of pharmaceutical manufacturing and development, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) like loratadine is paramount. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate rigorous control of impurities—any component of the drug substance that is not the chemical entity defined as the API.[2][3]

The presence of impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product.[3] Therefore, the availability of pure impurity reference standards is a non-negotiable prerequisite for the development and validation of robust analytical methods used in quality control and stability studies.[4][5] This guide provides a detailed exploration of the primary strategies employed to generate and isolate these critical chemical entities for research and reference purposes.

The Loratadine Impurity Landscape

Impurities associated with loratadine can be broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents. Organic impurities are the most critical from a safety and stability perspective and are further subdivided into:

-

Process-Related Impurities: These include starting materials, intermediates, by-products, and reagents that may be present from the synthetic route used to manufacture loratadine.[3][4]

-

Degradation Products: These are formed during storage or formulation due to the chemical decomposition of the loratadine molecule under the influence of environmental factors like light, heat, humidity, acid, base, or oxidation.[2][3]

-

Metabolites: While technically not impurities in the drug substance itself, active metabolites like desloratadine are crucial related compounds that often need to be synthesized as reference standards.[4]

Pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several official loratadine impurities, often designated by letters (e.g., Loratadine Related Compound A, B, C).[6][7][8]

Caption: Hierarchical classification of impurities associated with the loratadine drug substance.

Core Strategies for Impurity Preparation and Isolation

A multi-pronged approach is essential for successfully preparing the full spectrum of potential loratadine impurities. The choice of strategy depends on the nature of the impurity (known or unknown, process-related or degradant) and the quantity required.

Strategy 1: Forced Degradation (Stress) Studies

Forced degradation is the cornerstone for identifying and generating potential degradation products. By subjecting loratadine to stress conditions more severe than those used in accelerated stability testing, we can predict and produce impurities that might form over the product's shelf life.[2] This process is fundamental to developing stability-indicating analytical methods as required by ICH guideline Q1A(R2).[2][9]

Causality: The objective is not to completely destroy the drug but to induce a target degradation of 5-20%.[2] This range is optimal because it allows for the formation of primary degradation products without generating an overly complex mixture of secondary, less relevant products that could complicate analysis and isolation.

Key Stress Conditions:

-

Acidic and Basic Hydrolysis: Loratadine, being an ester, is susceptible to hydrolysis.[9] Alkaline conditions, in particular, can lead to the formation of the corresponding carboxylic acid derivative.[2][9]

-

Oxidation: Using reagents like hydrogen peroxide (H₂O₂) can simulate oxidative degradation, potentially leading to a complex mixture of products, including chloride oxidation products.[2]

-

Thermal Degradation: Exposing the solid API to dry heat helps identify thermally labile impurities.[2]

-

Photodegradation: Exposing the API to controlled UV and visible light is crucial for identifying light-sensitive degradants.

Caption: A typical workflow for generating and isolating impurities via forced degradation.

Experimental Protocol: Acidic Hydrolysis of Loratadine

This protocol provides a representative example of a forced degradation experiment.

Objective: To generate acid-induced degradation products of loratadine for subsequent isolation and characterization.

Materials:

-

Loratadine API

-

Methanol (HPLC Grade)

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Volumetric flasks, pipettes

-

HPLC system with UV/PDA detector

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of loratadine in methanol to prepare a stock solution (e.g., 1 mg/mL).

-

Stress Application: Transfer an aliquot of the stock solution into a volumetric flask. Add an equal volume of 0.1 N HCl.[2] For a control sample, add an equal volume of purified water instead of acid.

-

Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours), monitoring the degradation progress periodically by HPLC.[2][10]

-

Neutralization: Once the target degradation (5-20%) is achieved, carefully neutralize the solution by adding an appropriate volume of 0.1 N NaOH.[10]

-

Analysis and Isolation: Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.[2] The resulting mixture containing the parent drug and its degradants can then be subjected to preparative chromatography for isolation.[11]

Strategy 2: Isolation from Bulk Drug Batches

Process-related impurities and by-products are often present in non-commercial or early-stage development batches of the API.[12] These batches can serve as an enriched source for isolating impurities that are not typically formed through degradation.

Causality: The principle here is one of enrichment and scale. Analytical HPLC methods are first used to "fingerprint" the crude API and identify the retention times of unknown peaks.[13] The method is then scaled up to preparative chromatography, which uses larger columns and higher flow rates to handle the larger sample loads needed to collect milligram-to-gram quantities of the target impurity.

Methodology:

-

Screening: Analyze a sample of the loratadine mother liquor or crude API using a validated, high-resolution analytical HPLC method to identify and profile the existing impurities.[1][12]

-

Method Transfer: Adapt the analytical method for preparative scale. This often involves adjusting the mobile phase composition and gradient to maximize the resolution between the impurity of interest and the main API peak.

-

Fraction Collection: Perform repeated injections of the concentrated sample onto the preparative HPLC system.[11] Collect the fractions corresponding to the elution time of the target impurity peak.

-

Post-Isolation Workup: Pool the collected fractions containing the pure impurity. The solvent is then removed, typically through lyophilization or rotary evaporation, to yield the isolated solid impurity.

Strategy 3: Targeted Organic Synthesis

When an impurity cannot be generated or isolated in sufficient quantity or purity, or when its structure is known (e.g., a starting material or a predicted by-product), direct organic synthesis is the most reliable approach.[14]

Causality: Synthesis provides absolute control over the final product, ensuring high purity and unambiguous structural confirmation. This is particularly vital for creating the primary reference standards against which all future analytical work will be benchmarked. For example, specific hydroxymethyl derivatives of loratadine, which can form in syrup formulations, have been prepared via targeted synthesis to serve as reference standards.[14][15]

Example Synthetic Approach (Conceptual): The synthesis of process-related impurities often involves retracing steps of the main API synthesis or designing a novel route. For instance, a known synthetic precursor to loratadine is 8-Chloro-5,6-dihydro-11H-benzo[16]cyclohepta[1,2-b]pyridin-11-one (Loratadine Related Compound C).[7] This intermediate can be synthesized and purified to serve as a reference standard for monitoring its potential presence in the final API.[17][18]

Caption: Simplified schematic for the synthesis of a key loratadine intermediate.

Data Summary and Characterization

Once prepared, each impurity must be rigorously characterized to confirm its identity and purity. This typically involves a suite of spectroscopic techniques (NMR, MS, FTIR) and chromatographic analysis. The characterized compounds then serve as invaluable reference standards.

The table below summarizes key information for some known loratadine impurities.

| Impurity Name/Designation | Type | Common Origin | Typical Analytical Technique |

| Desloratadine | Degradant / Metabolite | Hydrolysis of ester group | RP-HPLC, LC-MS[19] |

| Loratadine Related Compound A | Process-Related | Synthetic by-product | RP-HPLC, USP Method[6][8] |

| Loratadine Related Compound C | Process-Related | Synthetic intermediate | RP-HPLC, USP Method[7][8] |

| 2- and 4-Hydroxymethyl Loratadine | Degradant (in formulation) | Reaction with excipients | RP-HPLC, LC-MS[5][14] |

| Loratadine EP Impurity F | Process-Related | Synthetic by-product | RP-HPLC, EP Method[5][8] |

Conclusion

The preparation of loratadine impurities is a multifaceted discipline that underpins the entire framework of pharmaceutical quality control. It requires a deep understanding of organic chemistry, analytical science, and regulatory expectations. By strategically employing forced degradation, isolating compounds from bulk materials, and conducting targeted synthesis, researchers can generate the high-purity reference standards necessary for validating analytical methods. These standards are indispensable for ensuring that every batch of loratadine released to the market is safe, effective, and compliant with the highest standards of quality.

References

- Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (2025). Simson Pharma.

- A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (n.d.).

- A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. (2025). BenchChem.

- Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chrom

- Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.).

- USP Monographs: Lor

- Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formul

- Loratadine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals.

- The Analytical Pursuit: A Technical Guide to the Identification and Structural Characterization of Lor

- Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. (2005).

- Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formul

- Lor

- Stability indicating methods for the determination of loratadine in the presence of its degradation product. (2002).

- Mastering Pharmaceutical Impurity Isolation Str

- Impurity profile study of loratadine. (2001).

- Loratadine Rel

- Minimizing loratadine degradation during sample prepar

- Loratadine USP Reference Standard. (n.d.). Sigma-Aldrich.

- A process for the manufacturing of loratadine and its intermedi

- A process for the manufacturing of loratadine and its intermediates. (2006).

Sources

- 1. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Loratadine Impurities | SynZeal [synzeal.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. store.usp.org [store.usp.org]

- 8. 氯雷他定 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. neuroquantology.com [neuroquantology.com]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 2-Formyl Loratadine

This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Formyl Loratadine. As a significant derivative and potential impurity in the synthesis of Loratadine, understanding its spectral characteristics is crucial for researchers, scientists, and professionals in drug development and quality control. This document offers a predictive interpretation based on the well-documented spectral data of the parent compound, Loratadine, and fundamental principles of spectroscopic analysis.

Introduction to 2-Formyl Loratadine

2-Formyl Loratadine is a derivative of the second-generation antihistamine, Loratadine.[1] Its chemical structure is characterized by the addition of a formyl group (-CHO) at the second position of the pyridine ring of the Loratadine molecule.[2] The presence of this aldehyde functionality can arise during the synthesis of Loratadine or its analogues, making it a potential process-related impurity.[3] The molecular formula of 2-Formyl Loratadine is C23H23ClN2O3, and its molecular weight is approximately 410.9 g/mol .[2][4] The accurate identification and characterization of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final pharmaceutical product.[5][6]

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5] While experimental spectra for 2-Formyl Loratadine are not widely published, we can predict the key ¹H and ¹³C NMR chemical shifts by analyzing the known spectrum of Loratadine and considering the electronic effects of the newly introduced formyl group.[7][8][9]

Methodology for NMR Data Acquisition (Proposed)

A standardized protocol for acquiring high-quality NMR data for 2-Formyl Loratadine would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Formyl Loratadine sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of methyl, methylene, and methine carbons.

-

2D NMR Experiments: To further confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.[10]

Predicted ¹H NMR Spectral Data of 2-Formyl Loratadine

The introduction of the electron-withdrawing formyl group at the C2 position of the pyridine ring is expected to induce significant downfield shifts for the adjacent protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet | Diagnostic for the formyl group. |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | Protons on the pyridine and benzene rings will be shifted due to the formyl group. |

| Piperidine Protons | 2.0 - 4.0 | Multiplets | Similar to Loratadine, but with potential for minor shifts. |

| Ethyl Ester Protons | 1.2 - 1.3 (CH₃), 4.1 - 4.2 (CH₂) | Triplet (CH₃), Quartet (CH₂) | Characteristic signals for the ethyl group. |

Predicted ¹³C NMR Spectral Data of 2-Formyl Loratadine

The carbon spectrum will also reflect the presence of the formyl group, with the aldehydic carbon appearing at a characteristic downfield position.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehydic Carbon (-CHO) | 185 - 195 | A highly deshielded carbon, confirming the presence of the aldehyde. |

| Aromatic & Olefinic Carbons | 120 - 160 | The carbon atoms of the pyridine and benzene rings. |

| Piperidine Carbons | 25 - 50 | Aliphatic carbons of the piperidine ring. |

| Ethyl Ester Carbons | ~14 (CH₃), ~61 (CH₂) | Carbons of the ethyl group. |

| Carbonyl Carbon (Ester) | ~155 | The carbonyl carbon of the ethyl ester group. |

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is an essential technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.[5][11] For 2-Formyl Loratadine, we can predict the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments.

Methodology for Mass Spectrometry Data Acquisition (Proposed)

A robust LC-MS/MS method would be the preferred approach for analyzing 2-Formyl Loratadine.[12][13]

-

Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate 2-Formyl Loratadine from other components.[14] A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid is often effective for such compounds.[12]

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to generate the protonated molecular ion [M+H]⁺.[12]

-

Mass Analysis: Use a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer) to accurately determine the m/z of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the precursor ion ([M+H]⁺) to obtain a characteristic fragmentation pattern that can be used for structural confirmation.[15][16]

Predicted Mass Spectrum and Fragmentation of 2-Formyl Loratadine

The expected mass spectrum of 2-Formyl Loratadine will be dominated by the protonated molecular ion.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | ~411.1 | The protonated molecular ion. The exact mass will depend on the isotopic distribution. |

The fragmentation pattern in MS/MS will be crucial for confirming the structure. Key fragmentation pathways are likely to involve the loss of the ethyl ester group and cleavages around the piperidine ring.

Conclusion

The structural elucidation of 2-Formyl Loratadine, a potential impurity in the synthesis of Loratadine, relies heavily on the predictive power of NMR and mass spectrometry. By understanding the fundamental principles of these analytical techniques and leveraging the known spectral data of the parent compound, we can confidently predict the key spectral features of this derivative. This in-depth guide provides a robust framework for the identification and characterization of 2-Formyl Loratadine, ensuring the quality and safety of pharmaceutical products.

References

-

ResearchGate. (n.d.). Proposed fragmentation pathway for (A) loratadine and (B) DCL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Loratadine | C22H23ClN2O2 - PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Mass spectrum for loratadine. (b) Mass spectrum for polymethyl methacrylate. e lament temperature. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000). Retrieved from [Link]

-

PubMed. (n.d.). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed Fragmentation Pathways for Loratadine and Hydroxylated... Retrieved from [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. Retrieved from [Link]

-

Sprin Publisher. (2024). Chromatographic Separation of Antihistamine Drugs using HPLC | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. Retrieved from [Link]

-

PubMed. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Retrieved from [Link]

-

Asian Journal of Chemistry. (2022). Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. Retrieved from [Link]

-

IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

-

ResearchGate. (2025). Structure analysis of loratadine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Formyl Loratadine | C23H23ClN2O3 - PubChem. Retrieved from [Link]

-

Atlantis Press. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Loratadine (FDB023577). Retrieved from [Link]

-

PubMed. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0005000). Retrieved from [Link]

Sources

- 1. drpress.org [drpress.org]

- 2. 2-Formyl Loratadine | C23H23ClN2O3 | CID 29980516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. biotech-spain.com [biotech-spain.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0005000) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Formyl Loratadine

Introduction

2-Formyl Loratadine, a derivative of the second-generation antihistamine Loratadine, is a compound of significant interest in pharmaceutical research and development, particularly in the context of impurity profiling and metabolite identification.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Formyl Loratadine, offering both established data and predictive insights based on established structure-property relationships. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the analytical characterization and understanding of this molecule.

Chemical Identity and Structure

2-Formyl Loratadine is characterized by the addition of a formyl group (-CHO) to the pyridine ring of the Loratadine molecule. This modification significantly influences its electronic distribution and, consequently, its physicochemical behavior.

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | [3] |

| CAS Number | 1076198-15-6 | [3][4] |

| Molecular Formula | C₂₃H₂₃ClN₂O₃ | [1][3] |

| Molecular Weight | 410.9 g/mol | [3] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of 2-Formyl Loratadine

A 2D representation of 2-Formyl Loratadine.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Aqueous Solubility | Likely lower than Loratadine | The electron-withdrawing nature of the formyl group can decrease the basicity of the nearby pyridine nitrogen, potentially reducing solubility in acidic media. Increased polarity from the aldehyde may slightly enhance aqueous solubility, but overall, a net decrease is anticipated. Loratadine itself has low water solubility (<1 mg/mL).[5] |

| pKa | Expected to be lower than Loratadine (pKa ≈ 5.0) | The formyl group is electron-withdrawing, which will decrease the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom and lowering its pKa.[6] |

| LogP (Octanol/Water) | Potentially slightly lower than Loratadine (LogP ≈ 5.2) | The introduction of a polar formyl group is expected to decrease the lipophilicity of the molecule, resulting in a lower LogP value compared to Loratadine.[7] |

| Melting Point | Likely higher than Loratadine (134-136 °C) | The potential for increased intermolecular interactions, such as dipole-dipole interactions involving the polar formyl group, may lead to a higher melting point. |

| Polymorphism | Possible | Loratadine is known to exhibit polymorphism, and it is plausible that its derivatives, including 2-Formyl Loratadine, could also exist in different crystalline forms.[2][8] |

| Hygroscopicity | Potentially low | While the formyl group adds polarity, the overall molecule remains largely hydrophobic. Significant water uptake is not expected under normal conditions. |

Synthesis and Degradation Pathways

2-Formyl Loratadine is primarily considered an impurity or a degradation product of Loratadine.[1][9]

Plausible Formation Pathway

The formation of 2-Formyl Loratadine can occur through the oxidation of 2-Hydroxymethyl Loratadine, which itself can be formed from Loratadine under specific conditions, such as in syrup formulations.[1]

Simplified formation pathway of 2-Formyl Loratadine.

Predicted Degradation

2-Formyl Loratadine is expected to be susceptible to degradation under similar stress conditions as Loratadine, with the formyl group introducing additional potential degradation pathways.

-

Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, similar to Loratadine.[9]

-

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The pyridine ring can also undergo N-oxidation.

-

Photodegradation: Exposure to UV light may lead to degradation, a known characteristic of the Loratadine scaffold.[10]

Analytical Characterization

A robust analytical strategy is crucial for the identification, quantification, and characterization of 2-Formyl Loratadine.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating 2-Formyl Loratadine from Loratadine and other related substances.

Proposed HPLC Method:

| Parameter | Recommended Conditions | Justification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for hydrophobic compounds like Loratadine and its derivatives.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of basic sites. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |

| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase. | To ensure the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | Aromatic nature of the molecule allows for UV detection. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol: HPLC Method Development

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Sample Preparation: Accurately weigh and dissolve a reference standard of 2-Formyl Loratadine in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Injection: Inject the standard solution and monitor the chromatogram.

-

Method Optimization: Adjust the gradient profile and mobile phase composition to achieve optimal separation from Loratadine and other potential impurities, ensuring a resolution of >1.5 between adjacent peaks.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of 2-Formyl Loratadine.

Expected Mass Spectral Data:

-

Electrospray Ionization (ESI) in Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 411.1.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Key fragments would likely arise from the loss of the ethyl carbamate group and fragmentation of the piperidine and tricyclic rings.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new polymorphic form and polymorphic transformation of loratadine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. US20040242619A1 - Processes for preparation of polymorphic forms of desloratadine - Google Patents [patents.google.com]

- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. functmaterials.org.ua [functmaterials.org.ua]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Loratadine Impurities | SynZeal [synzeal.com]

- 11. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Formyl Loratadine as a Potential Metabolite of Loratadine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loratadine, a widely utilized second-generation antihistamine, undergoes extensive metabolic biotransformation, primarily through cytochrome P450 (CYP) mediated pathways. The principal metabolic route is the formation of its active metabolite, desloratadine (descarboethoxyloratadine). While hydroxylation and subsequent glucuronidation of both the parent compound and desloratadine are well-documented, the landscape of minor or novel metabolites is less explored. This technical guide delves into the scientific investigation of 2-Formyl Loratadine, a theoretical yet plausible metabolite. Although direct in vivo or in vitro evidence for its formation is not yet established in published literature, this document constructs a robust scientific hypothesis for its existence. This is supported by analogous chemical transformations, such as the documented formation of N-formyldesloratadine as a degradation product, and an analysis of potential enzymatic pathways.

This guide provides a comprehensive overview of loratadine's established metabolic fate, proposes a hypothetical biotransformation pathway to 2-Formyl Loratadine, and offers detailed protocols for its chemical synthesis and analytical detection. Furthermore, it discusses the potential pharmacological and toxicological significance of such a metabolite, in line with regulatory expectations for metabolite safety testing. This document is intended to serve as a foundational resource for researchers investigating the complete metabolic profile of loratadine and the broader field of drug metabolism.

Introduction: Loratadine and its Established Metabolic Profile

Loratadine is a tricyclic antihistamine that acts as a selective inverse agonist for peripheral histamine H1 receptors.[1] Its non-sedating properties are attributed to its limited ability to cross the blood-brain barrier.[2] Upon oral administration, loratadine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[3][4]

Primary Metabolic Pathways

The biotransformation of loratadine is dominated by two major Phase I reactions:

-

Decarboethoxylation: This is the principal metabolic pathway, leading to the formation of desloratadine (DL or DCL).[5][6] This metabolite is pharmacologically more potent than the parent drug and is itself marketed as an antihistamine.[6] This conversion is primarily catalyzed by CYP3A4 and CYP2D6, with minor contributions from other isoforms like CYP1A1 and CYP2C19.[3][5][7]

-

Hydroxylation: Both loratadine and desloratadine can undergo hydroxylation at various positions on the tricyclic ring system.[3][8] These hydroxylated metabolites are then typically conjugated with glucuronic acid in Phase II reactions to facilitate their excretion.[8]

The established metabolic pathways of loratadine are summarized in the diagram below.

Caption: Established primary metabolic pathways of Loratadine.

The Case for 2-Formyl Loratadine: A Potential Novel Metabolite

While not documented in primary metabolism studies, the formation of 2-Formyl Loratadine is a chemically plausible biotransformation. This hypothesis is predicated on the chemical reactivity of the loratadine molecule and analogous reactions observed in related compounds.

Chemical Structure of 2-Formyl Loratadine

2-Formyl Loratadine is characterized by the addition of a formyl group (-CHO) to the C2 position of the pyridine ring of the loratadine structure.

| Compound | Molecular Formula | Molar Mass | CAS Number |

| Loratadine | C22H23ClN2O2 | 382.89 g/mol | 79794-75-5 |

| 2-Formyl Loratadine | C23H23ClN2O3 | 410.9 g/mol | 1076198-15-6 |

Evidence from Analagous Compounds: N-Formyl Desloratadine

A compelling piece of circumstantial evidence supporting the potential for formylation comes from studies on desloratadine. It has been shown that desloratadine can degrade, particularly in the presence of pharmaceutical excipients like lactose, to form N-formyl desloratadine .[9][10][11] This reaction involves the formylation of the nitrogen atom within the piperidine ring. While this is a degradation product rather than a metabolite, and the location of formylation is different, it demonstrates the susceptibility of the broader molecular scaffold to formylation reactions.

Hypothetical Biotransformation Pathway

The enzymatic formation of 2-Formyl Loratadine from loratadine would likely be a Phase I metabolic reaction. While C-formylation of xenobiotics is not a commonly reported metabolic pathway, it could theoretically be catalyzed by cytochrome P450 enzymes. The mechanism might involve the oxidation of a methyl group if one were present at the 2-position, or more likely, a direct oxidation of the C-H bond on the pyridine ring.

One plausible enzymatic route could proceed via an N-oxide intermediate. The pyridine nitrogen in loratadine could be oxidized by a CYP enzyme to form Loratadine N-oxide. This N-oxide could then undergo an enzymatic rearrangement, possibly analogous to a Reissert-Henze reaction, to introduce a functional group at the 2-position, which is subsequently oxidized to a formyl group. The identification of N-formylation as a metabolic pathway for other aromatic amines in vivo lends some credence to the possibility of enzymatic formylation, although the mechanism would differ.[12]

Caption: Hypothetical biotransformation pathway to 2-Formyl Loratadine.

Chemical Synthesis of 2-Formyl Loratadine

Proposed Synthetic Protocol

This protocol outlines a potential multi-step synthesis of 2-Formyl Loratadine from Loratadine.

Step 1: N-Oxidation of Loratadine

-

Dissolve Loratadine (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

-

Add an oxidizing agent, for example, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the excess oxidizing agent and work up the reaction mixture to isolate the Loratadine N-oxide product.

Step 2: Functionalization of the Pyridine Ring (Reissert-Henze type reaction)

-

Activate the Loratadine N-oxide (1 equivalent) with a reagent like benzoyl chloride or tosyl chloride (1.1 equivalents) in an aprotic solvent.

-

Introduce a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the activated intermediate. This should regioselectively add the cyano group to the 2-position of the pyridine ring.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Purify the resulting 2-Cyano Loratadine by column chromatography.

Step 3: Reduction of the Cyano Group to an Aldehyde

-

Dissolve the purified 2-Cyano Loratadine (1 equivalent) in an appropriate solvent (e.g., toluene or THF).

-

Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) (1.2 equivalents) dropwise.

-

Stir the reaction at low temperature for a few hours.

-

Quench the reaction with a suitable reagent (e.g., methanol, followed by aqueous acid).

-

Perform an aqueous workup and extract the product.

-

Purify the final product, 2-Formyl Loratadine, by column chromatography to yield the reference standard.

Caption: Proposed synthetic workflow for 2-Formyl Loratadine.

Analytical Methodologies for Detection and Characterization

The identification of novel, low-abundance metabolites requires highly sensitive and specific analytical techniques. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

In Vitro Metabolism Studies

To investigate the formation of 2-Formyl Loratadine, in vitro systems are invaluable.

-

Human Liver Microsomes (HLMs): Incubating loratadine with HLMs in the presence of NADPH will simulate Phase I metabolism.

-

Recombinant CYP Enzymes: Using specific recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) can help pinpoint which isoforms are responsible for the potential formation of the metabolite.

LC-MS/MS Protocol for the Detection of 2-Formyl Loratadine

This protocol is designed for the analysis of samples from in vitro incubations or in vivo studies.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or microsomal incubation quench solution, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of loratadine or another structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Predicted MRM Transitions:

-

Loratadine: Q1: 383.1 -> Q3: 337.1[14]

-

2-Formyl Loratadine (Predicted): Q1: 411.1 -> Q3: [To be determined by infusion of the synthesized standard, likely involving fragmentation of the formyl group or the piperidine ring]. A plausible fragment would be the loss of the ethyl carboxylate group from the piperidine ring, similar to loratadine.

-

4. Data Analysis

-

The presence of 2-Formyl Loratadine in a sample would be confirmed by a peak at the same retention time as the synthesized reference standard, with the same MRM transition.

-

Quantification can be achieved by creating a calibration curve using the reference standard.

Caption: General workflow for the detection of 2-Formyl Loratadine.

Potential Pharmacological and Toxicological Significance

The introduction of a formyl group, a reactive aldehyde, into the loratadine structure could significantly alter its pharmacological and toxicological properties.

Pharmacological Activity

The formyl group could change the binding affinity of the molecule for the H1 receptor. It may increase or decrease its antihistaminic activity, or potentially introduce activity at other receptors. The polarity and electronic properties of the molecule would be altered, which could also affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicological Implications

Aldehyde groups can be chemically reactive and may covalently bind to macromolecules such as proteins and DNA, which is a common mechanism of toxicity. The potential for 2-Formyl Loratadine to be a reactive metabolite would be a key consideration. According to FDA guidance, the safety of a drug metabolite should be evaluated if it is found at concentrations greater than 10% of the total drug-related exposure at steady state.

Furthermore, the metabolism of the formyl group itself could lead to the formation of a carboxylic acid (2-Carboxy Loratadine) or be reduced to a hydroxymethyl group. Formic acid, the simplest carboxylic acid, is a known toxic metabolite of methanol, primarily affecting the optic nerve.[15][16] While the amount of formic acid potentially produced from a formylated drug metabolite would be small, the potential for localized toxicity in metabolically active tissues should not be disregarded without investigation.

Conclusion and Future Directions

The existence of 2-Formyl Loratadine as a metabolite of loratadine remains a compelling hypothesis that warrants further investigation. The formation of N-formyl desloratadine as a degradation product provides a strong chemical precedent for the formylation of the loratadine scaffold. This technical guide has outlined the scientific basis for this hypothesis and provided a clear roadmap for its investigation, from chemical synthesis to bioanalytical detection.

Future research should focus on:

-

Executing the proposed in vitro metabolism studies to search for the m/z corresponding to 2-Formyl Loratadine.

-

Synthesizing and characterizing the 2-Formyl Loratadine reference standard to enable definitive identification and quantification.

-

If identified, conducting pharmacological and toxicological screening to assess its activity and potential for adverse effects.

A thorough understanding of all metabolic pathways is crucial for a complete safety and efficacy profile of any drug. The exploration of potential minor metabolites like 2-Formyl Loratadine represents a proactive approach to drug development and a deeper understanding of xenobiotic metabolism.

References

-

Ghosal, A., Gupta, S., Ramanathan, R., Yuan, Y., Lu, X., Su, A. D., Alvarez, N., Zbaida, S., Chowdhury, S. K., & Alton, K. B. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162–170. [Link]

-

Ghosal, A., Gupta, S., Ramanathan, R., Yuan, Y., Lu, X., Su, A. D., Alvarez, N., Zbaida, S., Chowdhury, S. K., & Alton, K. B. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162-70. [Link]

-

Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. ResearchGate. [Link]

-

Gibbons, J. A., & Adams, J. (2004). Degradation product of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 679–681. [Link]

-

Nagwa, A. S., Eslam, M. S., Erini, S. H., & Sarah, H. A. (2014). Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application. Graphy Publications. [Link]

-

Li, Q., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy, 15, 5135–5146. [Link]

-

El Ragehy, N. A., Badawey, A. M., & El-Khateeb, S. Z. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041–1053. [Link]

-

Ramanathan, R., et al. (2010). Disposition of loratadine in healthy volunteers. ResearchGate. [Link]

-

Wang, Y., et al. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues. Bioorganic & Medicinal Chemistry Letters, 21(15), 4454-4456. [Link]

-

Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322. [Link]

-

Liu, Y., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5874-5885. [Link]

-

Wikipedia. (n.d.). Loratadine. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US20070004671A1 - Stable desloratadine compositions.

-

Ramanathan, R., et al. (2005). Disposition of loratadine in healthy volunteers. Scilit. [Link]

-

Siddiqui, A., & Torky, M. (2025). Loratadine. In StatPearls. StatPearls Publishing. [Link]

-

Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press. [Link]

-

Bayer Inc. (2019). CLARITIN® LIQUID CAPSULES Loratadine Capsules, 10 mg Histamine H1 receptor antagonist. [Link]

-

Vlase, L., et al. (2007). Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection. ResearchGate. [Link]

-

Gothoskar, S. V., Benjamin, T., Roller, P. P., & Weisburger, E. K. (1979). N-Formylation of an aromatic amine as a metabolic pathway. Xenobiotica, 9(9), 533–537. [Link]

-

Singh, P., & Dhakarey, R. K. S. (2009). Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. ResearchGate. [Link]

-

Wikipedia. (n.d.). Xenobiotic metabolism. Retrieved January 15, 2026, from [Link]

-

Liu, Y., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5874-5885. [Link]

- Google Patents. (n.d.). WO2005065047A2 - Stable oral composition containing desloratadine.

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

Riccardi, C., et al. (2020). Overview of enzymatic biotransformation of xenobiotics. ResearchGate. [Link]

- Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.

-

Ndlovu, H. (2024). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Scholars Report of Regenerative Medicine, 7(2), 185-186. [Link]

-

Li, Q., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Drug Design, Development and Therapy, 15, 5135–5146. [Link]

-

Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology, 95(11), 3447–3512. [Link]

-

Nebbia, C. (2001). Biotransformation enzymes as determinants of xenobiotic toxicity in domestic animals. Veterinary Research, 32(6), 505–521. [Link]

-

Li, Q., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Drug Design, Development and Therapy, 15, 5135–5146. [Link]

-

MDPI. (n.d.). Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation. Retrieved January 15, 2026, from [Link]

-

Bentham Science. (n.d.). Determination of Loratadine and Its Active Metabolite in Plasma by LC/MS/MS: An Adapted Method for Children. Retrieved January 15, 2026, from [Link]

-

Shaw, M. A. (2000). New insights into drug metabolism and toxicology. Toxicology in Vitro, 14(6), 557–561. [Link]

-

U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. [Link]

-

Minichmayr, I. (2023). Clinical Implications and Phases of Drug Metabolism Pathways. Journal of Drug Metabolism & Toxicology, 14(3). [Link]

-

Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322. [Link]

-

Eells, J. T. (2003). Formate, the toxic metabolite of methanol, in cultured ocular cells. Toxicology in Vitro, 17(5-6), 727–732. [Link]

-

Miller, S. J., et al. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Central Science, 6(11), 2030–2038. [Link]

-

Castro, G. D. (2023). Drug Metabolism Functionalization (Phase I) Reactions. In The ADME Encyclopedia. Springer. [Link]

-

Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]

-

de la Osa, C., et al. (1998). LC determination of loratadine and related impurities. CEU Repositorio Institucional. [Link]

-

Wikipedia. (n.d.). Formylation. Retrieved January 15, 2026, from [Link]

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions. Current Drug Metabolism, 2(1), 93–115. [Link]

-

Guengerich, F. P. (2007). Unusual Cytochrome P450 Enzymes and Reactions. Journal of Biological Chemistry, 282(52), 37495–37499. [Link]

-

Barceloux, D. G., & Bond, G. R. (2002). Toxicological and metabolic consequences of methanol poisoning. Toxicology Reviews, 21(4), 213–229. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. courses.washington.edu [courses.washington.edu]

- 3. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2005065047A2 - Stable oral composition containing desloratadine - Google Patents [patents.google.com]

- 11. EP1988893A2 - Desloratadine-containing formulation stabilized with cyclodextrin - Google Patents [patents.google.com]

- 12. N-Formylation of an aromatic amine as a metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. graphyonline.com [graphyonline.com]

- 15. Formate, the toxic metabolite of methanol, in cultured ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicological and metabolic consequences of methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathway of Loratadine Leading to its 2-Formyl Derivative

Introduction: The Imperative of Understanding Loratadine Degradation

Loratadine, a potent, non-sedating second-generation antihistamine, is a cornerstone in the management of allergic conditions.[1] Its tricyclic structure, while conferring high chemical stability and selective peripheral H1 receptor antagonism, is not impervious to degradation.[2][3] A thorough understanding of its degradation profile is paramount for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This is a mandate from regulatory bodies like the International Council for Harmonisation (ICH).[4]

While the primary degradation pathways of loratadine, such as hydrolysis and oxidation, are reasonably well-documented, the formation of specific, less common derivatives warrants a deeper investigation. This guide provides a comprehensive technical overview of the known degradation pathways of loratadine, with a specific focus on the elucidation of the pathway leading to the formation of the 2-formyl derivative, a known impurity.[5] We will delve into the mechanistic underpinnings of these transformations, present robust analytical methodologies for their detection, and discuss the implications for drug development and formulation science.

Established Degradation Pathways of Loratadine: A Foundational Overview

Forced degradation studies are instrumental in revealing the intrinsic stability of a drug substance.[4][6] Loratadine has been shown to be susceptible to degradation under various stress conditions.[4]

Hydrolytic Degradation

As an ester, loratadine is susceptible to hydrolysis, particularly under alkaline conditions.[7][8] This typically involves the cleavage of the ethyl carbamate group.

-

Alkaline Hydrolysis: Under basic conditions, the ester functional group of loratadine is hydrolyzed to form its corresponding carboxylic acid.[4] However, there is evidence to suggest that this carboxylic acid intermediate is unstable and readily undergoes decarboxylation to yield desloratadine, the active metabolite of loratadine.[9]

-

Acid Hydrolysis: Loratadine also undergoes degradation under acidic conditions, though the extent can be less pronounced than under alkaline conditions.[4]

Oxidative Degradation

Oxidative conditions can lead to a complex mixture of degradation products.[4] Susceptible sites in the loratadine molecule include the pyridine ring (which can lead to N-oxidation) and the piperidine and cycloheptane rings.[9][10] Studies have indicated the formation of multiple chlorinated oxidation products under oxidative stress.[4][11]

Photolytic Degradation

Exposure to light, particularly UV irradiation, can induce the photolytic degradation of loratadine.[4][8] It is crucial, therefore, to protect loratadine and its formulations from light during manufacturing and storage.

The following table summarizes the major known degradation products of loratadine.

| Degradation Product | Stress Condition(s) | Notes |

| Desloratadine | Alkaline Hydrolysis | Active metabolite of loratadine.[9] |

| Loratadine Carboxylic Acid | Alkaline Hydrolysis | Unstable intermediate, readily decarboxylates.[4] |

| Loratadine N-Oxide | Oxidation | Formation on the pyridine ring.[10] |

| Various Chlorinated Products | Oxidation | Complex mixture of oxidative degradants.[11] |

The 2-Formyl Loratadine Pathway: A Deeper Mechanistic Dive

The formation of a 2-formyl derivative of loratadine (CAS No: 1076198-15-6) is a more nuanced degradation pathway that has been identified.[5][12] This derivative is understood to be a by-product of 2-hydroxymethyl loratadine.[5] The pathway can be conceptualized as a two-step process.

Step 1: Formation of 2-Hydroxymethyl Loratadine

The initial step is the formation of a hydroxymethyl group at the 2-position of the pyridine ring of loratadine. This has been identified as a contaminant in loratadine syrup formulations.[13] Its formation is believed to be the result of a redox process involving the drug substance and other formulation components, potentially exacerbated by the presence of air.[13] One plausible mechanism is the in-situ generation of formaldehyde from excipients, which then reacts with the loratadine molecule.[13]

Step 2: Oxidation to 2-Formyl Loratadine

The subsequent step is the oxidation of the 2-hydroxymethyl group to the corresponding 2-formyl derivative. This is a classic organic transformation of a primary alcohol to an aldehyde. This oxidation can be facilitated by residual oxidizing agents or atmospheric oxygen, particularly under conditions of heat or light exposure.

Diagram: Proposed Pathway for the Formation of 2-Formyl Loratadine

Caption: Proposed two-step pathway for the formation of 2-Formyl Loratadine.

Analytical Methodologies for the Detection and Characterization of Loratadine Degradants

A robust, stability-indicating analytical method is essential for the separation and quantification of loratadine from its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for the analysis of loratadine and its degradation products.[4] A well-developed HPLC method should be capable of resolving the parent drug from all known impurities.

Typical HPLC Parameters:

-

Column: C18, end-capped (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm).[14]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate) and organic solvents like acetonitrile and methanol is often employed.[14]

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm) is common.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the definitive identification and structural elucidation of unknown degradation products, such as the 2-formyl derivative, LC-MS/MS is an indispensable tool. It provides molecular weight information and fragmentation patterns that are crucial for confirming the chemical structure of impurities.

Experimental Protocols: A Practical Approach to Forced Degradation

The following are representative protocols for conducting forced degradation studies on loratadine.

Protocol 1: General Forced Degradation Studies

-

Acid Hydrolysis: Dissolve loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Add an equal volume of 0.1 N hydrochloric acid and keep the solution at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 N sodium hydroxide before HPLC analysis.[4]

-

Alkaline Hydrolysis: Dissolve loratadine in a suitable solvent. Add an equal volume of 0.1 N sodium hydroxide and keep the solution at room temperature for a specified period. Neutralize with 0.1 N hydrochloric acid before analysis.

-

Oxidative Degradation: Dissolve loratadine in a suitable solvent. Add a solution of 3% hydrogen peroxide and store at room temperature, monitoring the degradation over time. The reaction can be quenched by dilution with the mobile phase.[4]

-

Thermal Degradation: Expose solid loratadine powder to dry heat (e.g., 70-80°C) for a defined period. Dissolve the stressed sample for HPLC analysis.[4]

-

Photolytic Degradation: Expose a solution of loratadine or the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

Protocol 2: Targeted Generation of the 2-Formyl Derivative

This is a hypothetical protocol based on the proposed formation pathway.

-

Preparation of a Stressed Syrup Formulation: Prepare a placebo syrup formulation containing common excipients known to potentially generate formaldehyde (e.g., certain grades of polyethylene glycol).

-

Incubation: Dissolve loratadine in the placebo syrup and incubate the solution at an elevated temperature (e.g., 50°C) in the presence of air for an extended period (e.g., several weeks).

-

Sample Preparation: At various time points, withdraw samples, dilute with a suitable solvent, and filter.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. For peak identification, utilize LC-MS/MS to look for masses corresponding to 2-hydroxymethyl loratadine and 2-formyl loratadine.

Diagram: Experimental Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies of loratadine.

Implications for Drug Development and Formulation

The potential for the formation of the 2-hydroxymethyl and subsequently the 2-formyl derivatives of loratadine has significant implications, particularly for liquid oral formulations like syrups.

-

Excipient Selection: Careful screening of excipients is necessary to avoid those that may contain or generate reactive impurities like formaldehyde.

-

Packaging: The use of packaging that protects against light and oxygen ingress is crucial to minimize photolytic and oxidative degradation.

-

Manufacturing Process: Control of temperature and exposure to air during the manufacturing process can help mitigate the formation of these degradation products.

-

Stability Testing: Stability protocols for loratadine formulations should include analytical methods capable of detecting and quantifying these specific derivatives.

Conclusion

The degradation of loratadine is a multifaceted process influenced by pH, oxidative stress, and light. While hydrolysis to desloratadine is a major pathway, the formation of other derivatives, such as the 2-formyl loratadine, highlights the need for a comprehensive understanding of the drug's stability profile. The pathway to the 2-formyl derivative, proceeding through a 2-hydroxymethyl intermediate, underscores the critical role of excipient interactions and formulation environment in drug stability. For researchers and drug development professionals, a proactive approach to identifying and controlling these degradation pathways is essential for the development of safe, effective, and stable loratadine products.

References

- Gibbons, J., Sardella, D., Duncan, D., & Pike, R. (2007). Degradation product of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1191-1192.

- BenchChem. (2025). A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. BenchChem Technical Guides.

- StatPearls. (2023).

- Patel, B. N., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. E-Journal of Chemistry, 8(4), 1737-1744.

- Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 162-170.

- Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. PubMed, 19630737.

- Ren, Y., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29, 41386–41398.

- Alford, J. S., et al. (2021). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Central Science, 7(5), 849-857.

- Gibbons, J., et al. (2007).

- SynThink Research Chemicals. (n.d.).

- Patsnap Synapse. (2024). What is the mechanism of Loratadine?.

- Zhang, Y., et al. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322.

- El Ragehy, N. A., et al. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041-1053.

- Singh, P., & Dhakarey, R. K. (2009). Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. Rasayan Journal of Chemistry, 2(2), 436-440.

- Li, Y., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10, 5666-5684.

- El Ragehy, N. A., et al. (2002).

- Cerrada, V., et al. (2005).

- US Patent No. US20070004671A1. (2007). Stable desloratadine compositions.

- Patel, D. R., et al. (2013). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of Desloratadine and Montelukast sodium in bulk and their combined dosage form. Der Pharma Chemica, 5(2), 220-228.

- GLP Pharma Standards. (n.d.).

- Kemiezen. (n.d.).

- Pharmaffiliates. (n.d.). 2-Formyl Loratadine.

- Cerrada, V., et al. (2005).

- PubChem. (n.d.). 2-Formyl Loratadine.

- van der Velden, J., et al. (2022). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. European Journal of Medicinal Chemistry, 243, 114757.

- Piwinski, J. J., et al. (1991). Hydroxylated metabolites of loratadine: an example of conformational diastereomers due to atropisomerism. The Journal of Organic Chemistry, 56(22), 6309-6314.

- BenchChem. (2025). Minimizing loratadine degradation during sample preparation and analysis. BenchChem Technical Support.

- Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (n.d.).

- Nasser, M. N., et al. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy, 9, 269-301.

- ChemicalBook. (n.d.).

- BenchChem. (2025). Technical Support Center: Antiallergic Agent-1 (Loratadine)

- Jain, D., & Basniwal, P. K. (2013). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Journal of Pharmaceutical Analysis, 3(6), 442-449.

Sources

- 1. researchgate.net [researchgate.net]

- 2. drpress.org [drpress.org]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Formyl Loratadine | C23H23ClN2O3 | CID 29980516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Whitepaper: A Comprehensive In-Silico Assessment of 2-Formyl Loratadine's Bioactivity Profile